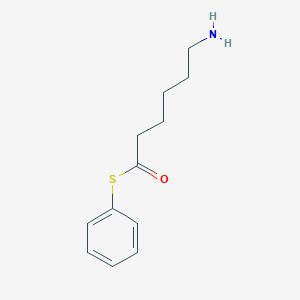

S-Phenyl 6-aminohexanethioate

Description

S-Phenyl 6-aminohexanethioate is a thioester derivative of 6-aminohexanoic acid, characterized by a sulfur atom replacing the oxygen in the ester group. The compound combines a phenyl group (attached via a thioate bond) with a six-carbon aminoalkyl chain. This structure confers unique physicochemical properties, such as enhanced lipophilicity compared to oxygen-based esters, which may influence its solubility, stability, and biological interactions .

Propriétés

Numéro CAS |

88313-91-1 |

|---|---|

Formule moléculaire |

C12H17NOS |

Poids moléculaire |

223.34 |

Nom IUPAC |

S-phenyl 6-aminohexanethioate |

InChI |

InChI=1S/C12H17NOS/c13-10-6-2-5-9-12(14)15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2 |

Clé InChI |

VOAQNONRBLDKLB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SC(=O)CCCCCN |

SMILES canonique |

C1=CC=C(C=C1)SC(=O)CCCCCN |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Benzyl 6-aminohexanoate hydrochloride

- Structure: Features an oxygen-based ester (benzyl group) and a hydrochloride salt of the aminohexanoate chain.

- Molecular Formula: C₁₃H₂₀ClNO₂ (MW: 265.76 g/mol) .

- The hydrochloride salt improves aqueous solubility, whereas the thioester’s lipophilicity may favor tissue penetration.

6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid

- Structure: Contains a sulfonamide group (SO₂NH) linked to a phenylvinyl moiety and a hexanoic acid chain.

- Molecular Formula: C₁₄H₁₉NO₄S (MW: 297.37 g/mol) .

- Key Differences: The sulfonamide group introduces hydrogen-bonding capacity, enhancing water solubility and metabolic stability compared to the thioester.

Substituted S-Phenyl Compounds (Agrochemical Analogs)

Evidence from substituted S-phenyl derivatives (e.g., 2-F, 2-Cl, 2-CF₃ on the N-phenyl ring) highlights the critical role of substituents in biological activity :

- Activity Trends: Compounds with electron-withdrawing groups (e.g., 2-F, 2-Cl) showed high efficacy against P. xanthii (EC₅₀ < 5 mg/L). Bulky or electron-donating groups (e.g., 2-OEt, 2-NO₂) led to inactivity (EC₅₀ > 200 mg/L).

- Implications for S-Phenyl 6-aminohexanethioate: If the phenyl group in S-Phenyl 6-aminohexanethioate bears substituents, their position and electronic nature would significantly modulate bioactivity.

Physicochemical and Functional Comparisons

| Property | S-Phenyl 6-aminohexanethioate | Benzyl 6-aminohexanoate HCl | 6-(2-Phenyl-ethenesulfonylamino)-hexanoic acid |

|---|---|---|---|

| Ester Type | Thioester (S-linked) | Oxygen ester (O-linked) | Sulfonamide (SO₂NH) |

| Molecular Weight | ~227.34 (estimated) | 265.76 | 297.37 |

| Lipophilicity | High | Moderate | Moderate (enhanced by sulfonamide) |

| Hydrolytic Stability | Lower (prone to thiol exchange) | Higher | High (stable sulfonamide) |

| Biological Activity | Dependent on substituents | Not reported | Not reported |

Research Implications and Gaps

- Structural Insights: Thioesters like S-Phenyl 6-aminohexanethioate may offer advantages in prodrug design due to their hydrolysis-sensitive bonds and lipophilicity .

- Agrochemical Potential: Substituted S-phenyl derivatives demonstrate that minor structural changes drastically alter bioactivity, suggesting avenues for optimizing S-Phenyl 6-aminohexanethioate .

- Data Limitations: Direct experimental data (e.g., CAS number, EC₅₀ values) for S-Phenyl 6-aminohexanethioate are absent in the provided evidence, necessitating further empirical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.